molecular formula C11H12BNO3 B2773780 (2-Methoxy-4-methylquinolin-6-yl)boronic acid CAS No. 2377609-14-6

(2-Methoxy-4-methylquinolin-6-yl)boronic acid

Cat. No. B2773780
CAS RN: 2377609-14-6
M. Wt: 217.03
InChI Key: UQCOMUGJDJWXOP-UHFFFAOYSA-N
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Description

“(2-Methoxy-4-methylquinolin-6-yl)boronic acid” is a chemical compound with the molecular formula C11H12BNO3 . It has a molecular weight of 217.03 .


Molecular Structure Analysis

The InChI code for “(2-Methoxy-4-methylquinolin-6-yl)boronic acid” is 1S/C11H12BNO3/c1-7-5-11(16-2)13-10-4-3-8(12(14)15)6-9(7)10/h3-6,14-15H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

It is typically stored in a freezer . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • The synthesis of various quinoline derivatives, including those with substitutions that could potentially involve boronic acid analogues, has been detailed. These syntheses are pivotal in the development of compounds with potential medicinal and material applications (A. Avetisyan, I. Aleksanyan, V. G. Durgaryan, 2010).
  • Boronic acids, including derivatives similar to "(2-Methoxy-4-methylquinolin-6-yl)boronic acid," exhibit high affinities for diols in aqueous solutions at physiological pH, a property that is leveraged in sensor designs for detecting diol-containing compounds like glucose (Yunfeng Cheng et al., 2010).

Antimicrobial and Antitumor Activities

  • Quinoline derivatives, prepared through multi-step reactions, have been evaluated for their antibacterial and antifungal activities, demonstrating moderate to good activities against pathogenic strains. This highlights the potential for designing antimicrobial agents based on quinoline boronic acid derivatives (K D Thomas, Airody Vasudeva Adhikari, N Suchetha Shetty, 2010).
  • Studies involving the synthesis of tetrahydroquinolines with substitutions potentially related to boronic acid derivatives have shown inhibitory effects towards various proteins, suggesting applications in cancer, inflammation, and microbial infection treatments (P. P. Nair et al., 2014).

Sensor Design and Material Science

  • The synthesis and properties of imidazole derivatives, which may involve boronic acid functionalities, highlight their use in photoredox catalysis, indicating the potential for applications in material science and organic synthesis (Zuzana Hloukov, Filip Bure, 2017).

Antioxidant Activities

  • Novel quinoline derivatives have been synthesized and evaluated for their antioxidant activities, among other properties, suggesting the role of boronic acid derivatives in developing new antioxidant agents (S. Tabassum et al., 2014).

properties

IUPAC Name

(2-methoxy-4-methylquinolin-6-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BNO3/c1-7-5-11(16-2)13-10-4-3-8(12(14)15)6-9(7)10/h3-6,14-15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCOMUGJDJWXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N=C(C=C2C)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-4-methylquinolin-6-yl)boronic acid

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